Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir
Overview
Description
Molecular Structure Analysis
The molecular structure of Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir is complex. It has a molecular weight of 512.621. More detailed structural information may be available in specialized chemical databases or scientific literature .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir are not provided in the available resources. For comprehensive information, consultation of specialized chemical databases or scientific literature is recommended .Scientific Research Applications
Imaging β-amyloid plaques in human brain
AV-45 (Florbetapir), a novel tracer for positron emission tomography (PET) imaging of β-amyloid (Ab) plaques in the brain of Alzheimer’s disease patients, is prepared using AV-105 . The presence of abundant amyloid plaques is a strong association with the pathogenesis of Alzheimer’s disease .
Diagnosis of Alzheimer’s Disease
Fluorine-18-AV-45, synthesized with AV-105 as the precursor, is used for the diagnosis of Alzheimer’s disease (AD). This imaging agent targets the β-amyloid (A) deposits in the brain of AD patients, providing functional information on the pathophysiological processes of AD .
Optimization of Synthesis Efficiency
The factors affecting the synthesis efficiency of Fluorine-18-AV-45, such as the amount of AV-105 precursor and nucleophilic reaction temperature, have been studied. The highest synthesis efficiency was achieved with an AV-105 dosage of 2mg, a reaction temperature of 130°C, and 1mL of DMSO .
Clinical Application in AD Patients
Fluorine-18-AV-45 PET/computed tomography (CT) brain scanning has been performed in patients with dementia to determine whether AD was the cause of the dementia. The main deposition site of the imaging agent was the gray matter area of the brain, which was consistent with AD diagnosis .
Non-AD Dementia Detection
In cases where patients showed negative A protein deposition, it suggested non-AD dementia, indicating the potential of AV-105 in differentiating AD from other types of dementia .
Production of Trispecific Fusion Antibody
AV-105 is also being investigated for its potential in the production of a novel trispecific fusion antibody, EB-105, for the treatment of Diabetic Macular Edema (DME) .
Safety and Hazards
properties
IUPAC Name |
2-[2-[2-[5-[(E)-2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]ethenyl]pyridin-2-yl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O8S/c1-25-6-15-29(16-7-25)43(36,37)41-23-21-39-19-18-38-20-22-40-30-17-12-27(24-33-30)9-8-26-10-13-28(14-11-26)34(5)31(35)42-32(2,3)4/h6-17,24H,18-23H2,1-5H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBUGPWBKWJULZ-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)C=CC3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)/C=C/C3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir | |
CAS RN |
1205550-99-7 | |
Record name | Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205550997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzene sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEFLOURO-(P-TOLYLSULFONYLOXY)-N-BOC-FLORBETAPIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGK102X7LM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How efficient is the synthesis of 18F-AV-45 using AV-105?
A2: Research indicates that the automatic synthesis of 18F-AV-45 utilizing AV-105 as a precursor can achieve high efficiency. [] Optimization of synthesis parameters, such as the amount of AV-105 used, reaction temperature, and solvent, plays a crucial role in maximizing yield. One study demonstrated a radiochemical yield (RCP) of over 98% and an uncorrected synthesis efficiency of approximately 31.0% ± 2.8% under optimized conditions. [] These findings suggest that this method holds promise for producing 18F-AV-45 efficiently for clinical applications.
Q2: How does 18F-AV-45, synthesized from AV-105, aid in the diagnosis of Alzheimer’s Disease?
A3: 18F-AV-45, synthesized using AV-105 as a precursor, enables visualization of Aβ plaques in the brain through PET imaging. [] In a study involving patients with dementia, 18F-AV-45 PET/CT scans revealed positive Aβ protein deposition primarily in the gray matter of the brain in a subset of patients. [] This pattern of deposition aligns with AD diagnosis. The remaining patients displayed negative Aβ protein deposition, suggesting alternative dementia etiologies. [] Therefore, 18F-AV-45 imaging contributes valuable information for differential diagnosis in dementia cases.
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